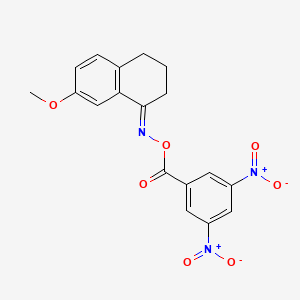![molecular formula C16H13N3O3 B5714592 2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline
Vue d'ensemble
Description
2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a quinoxaline derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound is involved in the synthesis of various quinolines, which are valuable in medicinal chemistry. A study demonstrates the iron-catalyzed redox condensation of 2-nitrobenzyl alcohols and alcohols, producing substituted quinolines with carbon dioxide and water as the only side products. This synthesis method shows promise due to its efficiency and environmentally friendly nature (Wang et al., 2016).
- Another research highlights the reaction of 3-methyl-2(1H)quinoxalinone with alkyl, benzyl, and arenesulfonyl halides, leading to the formation of various quinoxaline derivatives. These compounds have potential applications in developing new pharmaceuticals and materials (Badr et al., 1984).
Biological and Pharmacological Effects
- Quinoxaline derivatives, such as 2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline, are studied for their neuroprotective properties. An analog, NBQX, is known to protect against global ischemia, even when administered hours after an ischemic challenge (Sheardown et al., 1990).
- Research on quinoxaline-incorporated Schiff bases synthesized under microwave irradiation reveals potential antitubercular and anti-inflammatory activities. This highlights the role of quinoxaline derivatives in developing new treatments for infectious diseases (Achutha et al., 2013).
- A study exploring the antimicrobial activity of quinoxaline 1,4-dioxide derivatives against bacterial and yeast strains suggests their potential as new drugs for antimicrobial activity chemotherapy. These compounds demonstrate low toxicity and high efficacy, indicating their use in addressing antibiotic resistance (Vieira et al., 2014).
Propriétés
IUPAC Name |
2-methyl-3-[(4-nitrophenyl)methoxy]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-16(18-15-5-3-2-4-14(15)17-11)22-10-12-6-8-13(9-7-12)19(20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUGSSBLZJJERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)


![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)



![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)

![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)